Cas no 2227863-82-1 ((2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol)
![(2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol structure](https://www.kuujia.com/scimg/cas/2227863-82-1x500.png)
(2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol
- 2227863-82-1
- EN300-1960171
-
- Inchi: 1S/C10H11ClF3NO/c1-6(16)2-3-7-4-8(10(12,13)14)5-15-9(7)11/h4-6,16H,2-3H2,1H3/t6-/m0/s1
- InChI Key: LKGLTWHGZITBJA-LURJTMIESA-N
- SMILES: ClC1C(=CC(C(F)(F)F)=CN=1)CC[C@H](C)O
Computed Properties
- Exact Mass: 253.0481262g/mol
- Monoisotopic Mass: 253.0481262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 33.1Ų
(2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1960171-0.05g |
(2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol |
2227863-82-1 | 0.05g |
$1500.0 | 2023-06-01 | ||
Enamine | EN300-1960171-10.0g |
(2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol |
2227863-82-1 | 10g |
$7681.0 | 2023-06-01 | ||
Enamine | EN300-1960171-2.5g |
(2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol |
2227863-82-1 | 2.5g |
$3501.0 | 2023-06-01 | ||
Enamine | EN300-1960171-0.5g |
(2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol |
2227863-82-1 | 0.5g |
$1714.0 | 2023-06-01 | ||
Enamine | EN300-1960171-0.25g |
(2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol |
2227863-82-1 | 0.25g |
$1642.0 | 2023-06-01 | ||
Enamine | EN300-1960171-0.1g |
(2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol |
2227863-82-1 | 0.1g |
$1572.0 | 2023-06-01 | ||
Enamine | EN300-1960171-1.0g |
(2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol |
2227863-82-1 | 1g |
$1785.0 | 2023-06-01 | ||
Enamine | EN300-1960171-5.0g |
(2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol |
2227863-82-1 | 5g |
$5179.0 | 2023-06-01 |
(2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol Related Literature
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
3. Book reviews
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
Additional information on (2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol
Compound Introduction: (2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol (CAS No. 2227863-82-1)
Introducing a highly specialized organic compound, (2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol, identified by its unique Chemical Abstracts Service (CAS) number 2227863-82-1. This compound represents a significant advancement in the realm of pharmaceutical chemistry, showcasing a meticulously designed molecular structure that holds promise for various therapeutic applications.
The molecular framework of this compound is characterized by a chiral center at the (2S) position, which is a critical feature for its biological activity. The presence of a butan-2-ol side chain further enhances its potential as a pharmacophore, enabling interactions with biological targets in a highly specific manner. The pyridine ring, substituted with both chloro and trifluoromethyl groups, adds another layer of complexity, influencing its electronic properties and metabolic stability.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic rings in drug design. The trifluoromethyl group, in particular, is renowned for its ability to modulate lipophilicity, metabolic stability, and binding affinity. In the context of (2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol, this substitution pattern is strategically positioned to optimize interactions with biological receptors, making it a valuable candidate for further exploration.
Current research in the field of enzyme inhibition has demonstrated that compounds featuring pyridine derivatives exhibit remarkable potential in targeting various therapeutic pathways. The chloro-substituted pyridine ring in this molecule enhances its ability to engage with enzymes such as kinases and phosphodiesterases, which are pivotal in numerous disease mechanisms. This structural motif has been extensively studied for its role in modulating enzyme activity, particularly in the development of antiviral and anticancer agents.
The chiral nature of (2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol underscores its significance in modern drug development. Chiral drugs often exhibit distinct pharmacological profiles compared to their racemic counterparts, necessitating precise stereochemical control during synthesis. The (S)-configuration at the second carbon atom ensures optimal binding affinity and minimal off-target effects, aligning with current trends in personalized medicine and targeted therapy.
In vitro studies have begun to unravel the pharmacokinetic properties of this compound. Preliminary data suggest that it exhibits favorable solubility profiles and moderate metabolic stability, which are essential attributes for an effective drug candidate. The combination of the butan-2-ol moiety and the fluorinated pyridine ring contributes to its hydrophobicity, enhancing membrane permeability while maintaining aqueous solubility—a balance crucial for drug delivery systems.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. Advanced synthetic methodologies, including asymmetric hydrogenation and chiral auxiliary-assisted strategies, have been employed to construct the desired stereocenter efficiently. These synthetic approaches not only highlight the compound's complexity but also showcase the progress in synthetic organic chemistry toward producing enantiomerically pure pharmaceutical intermediates.
As interest in fluorinated compounds grows due to their enhanced bioavailability and resistance to metabolic degradation, (2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol emerges as a promising candidate for further investigation. Its unique structural features make it suitable for exploring novel therapeutic avenues, particularly in areas where precise molecular recognition is paramount.
Future research directions may include exploring derivatives of this compound to enhance its pharmacological properties further. By modifying substituents on the pyridine ring or adjusting the length of the butan-2-ol side chain, scientists can fine-tune its activity against specific biological targets. Additionally, computational modeling techniques can be employed to predict binding interactions and optimize lead structures before experimental validation.
The impact of this compound extends beyond academic research; it holds potential for industrial applications in drug development pipelines. Pharmaceutical companies are increasingly seeking innovative molecules like this one to address unmet medical needs. Its structural complexity and demonstrated biological relevance position it as a valuable asset for ongoing preclinical studies aimed at identifying new therapeutic interventions.
In conclusion, (2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol (CAS No. 2227863-82-1) represents a significant contribution to the field of medicinal chemistry. Its carefully engineered molecular architecture combines stereochemical precision with biologically relevant functional groups, making it a compelling subject for further exploration. As research continues to uncover new applications for fluorinated pyridine derivatives, this compound stands at the forefront of innovation in drug discovery and development.
2227863-82-1 ((2S)-4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]butan-2-ol) Related Products
- 2034495-24-2(1-[1-(2,6-dimethylbenzoyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine)
- 2172442-05-4(5-amino-2-chloro-3-methylbenzene-1-sulfonyl fluoride)
- 1423025-89-1(1-{[1-(bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene)
- 954639-30-6(N-2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-methylbenzamide)
- 2172195-29-6(15,15-dimethyl-2,6-dioxa-9-thia-13-azadispiro4.1.5^{7}.3^{5}pentadecane)
- 99055-55-7(N-(1H-Indazol-6-yl)thiourea)
- 899737-86-1(5-amino-1-(5-bromo-2-methoxyphenyl)methyl-N-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2172216-62-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidocyclopropane-1-carboxylic acid)
- 58115-19-8(3,3-Dimethoxy-1-5-methoxy-1,4-bis(phenylmethoxy)phenyl-2-4-(phenylmethoxy)phenyl-1-propanone)
- 2138386-88-4(3-(4-amino-2-oxopyrrolidin-1-yl)-N-(propan-2-yl)azetidine-1-carboxamide)




